Journal Name:Journal of Pharmaceutical Analysis
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Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-11-07 , DOI:
10.1039/D3QI90097E
The first page of this article is displayed as the abstract.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-23 , DOI:
10.1039/D3QI01634J
Owing to their potential applications in areas such as information storage, molecular spintronics, and quantum computing among others; the field of single molecule magnets (SMMs) has experienced a surge of interest and advances. One aspect of these systems that is often overlooked is the effect that second-sphere interactions can have on the magnetic performance and viability of SMMs. This review focuses on SMMs that display significant secondary interactions which influence magnetic performance, and highlights the importance of considering these interactions in the design of future SMMs.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-19 , DOI:
10.1039/D3QI01619F
In this work, we present a top-down method for the preparation of 2D MOF nanosheets with cavity structures. The pro-ligand 25,26,27,28-tetrakis[(carboxyl)methoxy]calix[4]arene was elaborately selected, and a layered MOF with cavity structures was constructed. The large molecular skeleton and cup-shaped feature of the calix[4]arene caused large layer separations and weak interlayer interactions among the 2D layers, which enabled the layered MOF to be readily delaminated into ultrathin 2D MOF nanosheets. Owing to the cup-shaped feature of the calix[4]arene, there are permanent cage-like cavities loaded on the as-prepared MOF nanosheets. By decorating oxygen-containing functional groups (carboxyl and ether groups) in the cage-like cavities, the resultant Cu-MOF nanosheets showed excellent adsorption performance for Pb2+. The intimate contact and sufficient interactions on the exposed surface areas of Cu-MOF nanosheet resulted in ultrahigh adsorption selectivity and anti-interference ability for Pb2+, together with an outstanding Pb2+ uptake capacity of 738.65 mg g−1, which were obviously better than those of its 3D precursor. The possible adsorption mechanism was systematically investigated by the investigations of zeta potential, FT-IR, XPS, and DFT calculations. This study opens the door to achieving ultrathin MOF nanosheets with cavity structures, which would well expand the applications of MOF nanosheets.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-21 , DOI:
10.1039/D3QI01187A
Surface-abundant active sites, rapid charge transport and associated prolonged electron lifetime are vital factors that determine efficient photocatalysis. A series of different Zn0.5Cd0.5S solid solutions, including single crystalline Zn0.5Cd0.5S (ZCS), single crystalline Zn0.5Cd0.5S with S vacancies (ZCS-V), twin structured-Zn0.5Cd0.5S (T-ZCS) and twin-structure Zn0.5Cd0.5S with S vacancies (T-ZCSv) were successfully prepared in the present work by manipulating the conditions of the hydrothermal reaction. Experimental results confirm that the optimized T-ZCSv photocatalyst that possesses a hexagonal wurtzite/zinc blende (WZ/ZB) twin structure and rich-surface S vacancies exhibits an excellent photocatalytic hydrogen production efficiency of approximately 551.74 μmol h−1. The outstanding performance of the optimized T-ZCSv is attributed to the prolonged electron lifetime and effectively facilitated separation and migration of charge carriers. These are provided by the periodically aligned WZ/ZB interfacial homojunctions that form the S-scheme staggered energy band structure across the junction and abundant S vacancies that serve as electron trapping sites in the T-ZCSv. Furthermore, T-ZCSv are uniformly dispersed on 2-methylimidazole zinc salt [zeolitic imidazolate framework-8 (ZIF-8 polyhedron)], which not only could inhibit the aggregation of T-ZCSv but also expose more active sites for photocatalytic-redox reactions. Finally, a possible charge separation and transfer mechanism explaining the optimum activity of the outperforming sample is proposed on the basis of the results obtained from a range of investigation methods [scanning electron microscopy and energy-dispersive spectroscopy (SEM-EDS), transmission electron microscopy and high-resolution transmission electron microscopy (TEM/HRTEM), X-ray diffraction (XRD) technique, ultraviolet-visible (UV-vis) diffuse reflection spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy]. This study demonstrates the development of a structurally unique Zn0.5Cd0.5S (with twin structure and S vacancies) and a Zn0.5Cd0.5S-based metal–organic framework (MOF) for photocatalytic applications.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-21 , DOI:
10.1039/D3QI01649H
Luminescence concentration quenching and thermal quenching are closely related to the energy transfer (ET) process between optically active ions. Herein, we utilize the structural confinement effect in Sr9Ga(PO4)7 (SGP) to selectively control ET pathways so as to suppress luminescence concentration and thermal quenching. In the Fe3+-doped SGP compound, the relatively large Fe3+–Fe3+ distances can inhibit the ET between Fe3+ ions, leading to weak concentration quenching. The Sr9Ga0.8(PO4)7:0.2Fe3+ (SGP:0.2Fe3+) phosphor exhibits the highest near-infrared (NIR) luminescence intensity, and the emission intensity for 50% and 100% Fe3+-doped SGP phosphors is 73.46% and 18.25% of that for the optimal sample SGP:0.2Fe3+, respectively. Upon co-doping Yb3+ into SGP:0.2Fe3+, Fe3+–Yb3+ distances are much shorter than those of Fe3+–Fe3+, causing energy to quickly migrate from the quenching center Fe3+ to the thermally stable center Yb3+. The thermal stability of SGP:0.2Fe3+,0.07Yb3+ is greatly enhanced compared to SGP:0.2Fe3+. This study provides a strategy for enhancing NIR luminescence through utilizing structural confinement to control ET pathways toward suppressing concentration and thermal quenching. Finally, we demonstrate the potential applications of SGP:0.2Fe3+ and SGP:0.2Fe3+,0.07Yb3+ phosphors in night vision and optical thermometry fields.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-27 , DOI:
10.1039/D3QI01582C
Constructing efficient coupling systems based on the hydrogen evolution reaction (HER) and the sulfion oxidation reaction (SOR) to realize low-cost hydrogen production could promote the rapid development of the hydrogen economy. However, sulfion is prone to poisoning the active site, leading to a decline in catalytic activity and inferior catalytic stability. Therefore, designing efficient and stable catalysts for the SOR and exploring the inherent reaction mechanism are still formidable challenges. Herein, nickel foam-supporting Mo-doped Co3S4 nanosheet arrays (Mo–Co–S/NF) are synthesized and exhibit robust SOR catalytic activity and high long-term durability. The doped Mo species greatly improves the electronic structure of active sites and then enhances the intrinsic activity of the SOR. Mo–Co–S/NF only requires an ultra-low potential of 0.294 V vs. RHE to achieve a current density of 100 mA cm−2, which is significantly lower than that for the corresponding oxygen evolution reaction (OER, 1.610 V vs. RHE). What's more, Mo–Co–S/NF is further used to construct an asymmetric acid–base coupling electrolyzer based on the HER–SOR, which achieves simultaneous hydrogen and sulfur production with ultra-low energy consumption and can even generate extra electric energy at a low current density. This work provides unique insights into the design of SOR electrocatalysts and dissymmetrical electrolytes, providing more possibilities for green and low-cost hydrogen production.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-11-07 , DOI:
10.1039/D3QI90098C
A graphical abstract is available for this content
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-18 , DOI:
10.1039/D3QI01490H
The directed and controllable synthesis of lanthanide clusters with precise structures has received considerable research attention, however, progress in such remains sluggish. The steps performed in a reaction system under “black-box” conditions are unpredictable and have very low controllability. The precise customization of lanthanide clusters with the same number of cores but different arrangements is particularly difficult. Using bis-acylhydrazone-derived multidentate chelating ligands with different substituents, differentially arranged hexanuclear lanthanide clusters (Dy6 and HNP-Dy6) with identical core connections but different template-motif arrangements were constructed herein for the first time using a multidentate chelating coordination method. Specifically, Dy6 with face-to-face and dislocation-arrangement template motifs was obtained using –N(Et)2-substituted bis-acylhydrazone ligands with a strong steric hindrance effect. Changing –N(Et)2 to a benzene ring with a strong π–π interaction yielded HNP-Dy6 with inverted and coplanar arrangements of template motifs. The controllable construction of these two hexanuclear dysprosium clusters represented great progress in the precise synthesis of lanthanide clusters. High-resolution electrospray ionization–mass spectrometry (HRESI–MS) with different ion-source energies demonstrated the high stabilities of Dy6 and HNP-Dy6 in solutions. Time-dependent HRESI–MS tracked the formation processes of Dy6 and HNP-Dy6 and led to the following possible self-assembly mechanisms: L1 + 2Dy → Dy2L1 → Dy3L1 → Dy6(L1)2 and L2 + 2Dy → Dy2L2 → Dy3L2 → Dy5(L2)2/Dy6(L2)2 → Dy6(L2)2. At 1-T magnetic field, the longitudinal and transverse relaxation rates of Gd6 were 12.06 and 24.10 mM−1 s−1, respectively. Gd6 with highly aggregated Gd(III) exhibited high relaxation rates, indicating its great potential as a T1-weighted magnetic resonance imaging contrast agent. This work provides an example of the design and synthesis of lanthanide clusters with high stabilities and relaxation rates, taking a big step toward the precise and controllable synthesis of lanthanide clusters.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1039/D3QI01176C
Four series of Pt(II) tweezer compounds have been designed and synthesized in order to explore their ability to form supramolecular assemblies with luminescence ability. The compounds present the general chemical structure (diphos)Pt(N^N^N), where diphos is a diphosphane that differs in the flexibility and chain length (diphos = bis(diphenylphosphanyl)methane, dppm; 1,2-bis(diphenylphosphanyl)ethane, dppe and 1,2-bis(diphenylphosphanyl)benzene, dppbz) and confers the tweezer structure to the complexes. The four series are defined as a function of the substituents of the N^N^N ligands with different electronic properties (hydrogen vs. chloride) and bulkiness (p-tolyl vs. CF3). We can identify the presence of intra- and intermolecular Pt⋯Pt, Pt⋯π and π⋯π interactions based on the spectroscopic absorption and emission profiles and supported by DFT calculations giving rise to aggregates with different stabilities. The aggregation process has been carefully analyzed both in solution and in the solid state. The resulting emission properties are affected by aggregation, exemplified by the phosphorescence emission enhancement in the absence of the chloride substituent.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-05 , DOI:
10.1039/D3QI01501G
The cube is the only regular hexahedron among the Platonic solids, but supramolecules with a cubic configuration have rarely been reported. Herein, two isostructural metal–organic cubes VMOC-6 and VMOC-7 with large cavities are successfully synthesized by face-directed self-assembly of concave hexanuclear vanadium clusters [V6O6(OCH3)9(XO4)(COO)3]n− (X = S, n = 2; X = V, n = 1) and large-size nitrogen-containing tetravalent ligands. VMOC-6 and VMOC-7 are the largest metal–organic cubes based on metal clusters with an outer diameter of 28.47 × 28.17 × 28.44 Å3 and an inner cavity volume of 7785.657 Å3. Moreover, the cages can capture volatile iodine vapor with an uptake value of up to 1.83 g g−1, which is superior to those of most metal–organic materials. Mechanistic studies have shown that their good adsorption capacity is closely related to the presence of large internal cavities, electron-donating pyridine groups and redox-active V sites. The present work shows the potential application of these mesoporous MOPs in the treatment of iodine-containing nuclear waste.
Supplementary Information
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